molecular formula C9H21N3 B031305 2-tert-Butyl-1,1,3,3-tetramethylguanidine CAS No. 29166-72-1

2-tert-Butyl-1,1,3,3-tetramethylguanidine

Cat. No. B031305
CAS RN: 29166-72-1
M. Wt: 171.28 g/mol
InChI Key: YQHJFPFNGVDEDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-tert-Butyl-1,1,3,3-tetramethylguanidine involves preparation and reactions that highlight its versatility in organic synthesis. For example, Barton et al. (2003) describe the preparation of this compound and its reactions leading to 2,2,6-Trimethylcyclohexen-1-yl iodide, showcasing its role in enamine or imine formation and halogenation processes (Barton, Chen, Jászberényi, & Taylor, 2003).

Molecular Structure Analysis

The molecular structure of 2-tert-Butyl-1,1,3,3-tetramethylguanidine and related compounds reveals insights into their steric and electronic properties. Hinchley et al. (2004) explored the molecular structure of closely related sterically crowded molecules, providing a comparative perspective on the structural motifs and flexibility of such compounds (Hinchley et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of 2-tert-Butyl-1,1,3,3-tetramethylguanidine is characterized by its involvement in various organic transformations. For instance, Oyama and Kondo (2003) demonstrated its utility in chemoselective deprotection reactions, highlighting its specificity under certain conditions (Oyama & Kondo, 2003).

Scientific research applications

  • Enamine or Imine Formation, Halogenation, Iodination, and Replacement Reactions: It is utilized for enamine or imine formation, halogenation, iodination, and various replacement reactions, such as halogen by oxygen and halogen by nitrogen (Barton et al., 2003).

  • Initiator for Radical Homo- and Copolymerization of Acrylates: The compound serves as an initiator for radical homo- and copolymerization of acrylates, leading to novel telomeric block-copolymer architectures (Polenz et al., 2014).

  • Promoting S(N)Ar Reactions: It acts as a mild alternative to traditional inorganic bases for promoting S(N)Ar reactions, especially in the synthesis of highly oxygenated dinaphthyl ethers (Wipf & Lynch, 2003).

  • Resistance to Alkylating Agents in Organic Synthesis: This base demonstrates resistance to alkylating agents and may be useful in various applications in organic synthesis (Barton, Elliott, & Gero, 1982).

  • Catalyst for Cyanosilylation of Ketones and Aldehydes: It acts as an effective catalyst for the cyanosilylation of ketones and aldehydes to cyanohydrin trimethylsilyl ethers, achieving high yields (Wang et al., 2006).

  • CO2 Capture: The blend of 2-tert-butyl-1,1,3,3-tetramethylguanidine and 1-propanol effectively captures CO2, indicating potential applications in carbon capture technologies (Orhan et al., 2017).

  • Selective Oxidation of Sulfides and Thiols: The 1,1,3,3-tetramethylguanidine/Br2 complex is used for the selective oxidation of aliphatic and aromatic sulfides and oxidative coupling of thiols to disulfides (Shaabani, Rahmati, & Farhangi, 2006).

  • Deprotection of Silyl and Acetyl Groups in Organic Synthesis: It serves as a reagent for chemoselective deprotection of both silyl and acetyl groups on acidic hydroxyl groups without affecting aliphatic silyl and acetyl groups (Oyama & Kondo, 2003).

  • Catalyst for Direct Aldol Reactions: The ionic liquid 1,1,3,3-tetramethylguanidine lactate ([TMG][Lac]) is used as a recyclable catalyst for direct aldol reactions at room temperature without any solvent (Zhu et al., 2005).

  • Applications in Synthetic Organic Chemistry: Polystyrene-supported 1,1,3,3-tetramethylguanidine is effective and versatile for various applications in synthetic organic chemistry, making it an attractive candidate for environmentally friendly preparative processes (Coelho et al., 2008).

properties

IUPAC Name

2-tert-butyl-1,1,3,3-tetramethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(2,3)10-8(11(4)5)12(6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHJFPFNGVDEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393758
Record name 2-tert-Butyl-1,1,3,3-tetramethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-1,1,3,3-tetramethylguanidine

CAS RN

29166-72-1
Record name 2-tert-Butyl-1,1,3,3-tetramethylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29166-72-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-1,1,3,3-tetramethylguanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butyl-1,1,3,3-tetramethyl-guanidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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